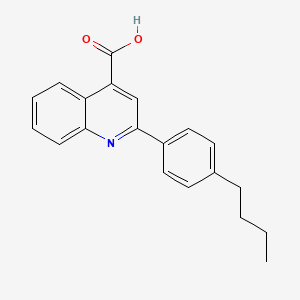

2-(4-Butylphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Butylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H19NO2 . It is also known as 2-(4-sec-butylphenyl)-4-quinolinecarboxylic acid .

Synthesis Analysis

The synthesis of 2-(4-Butylphenyl)quinoline-4-carboxylic acid involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media . This reaction results in condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate then reacts with various substituted amines to produce the desired product .Molecular Structure Analysis

The molecular structure of 2-(4-Butylphenyl)quinoline-4-carboxylic acid is represented by the InChI code 1S/C20H19NO2/c1-2-3-6-14-9-11-15 (12-10-14)19-13-17 (20 (22)23)16-7-4-5-8-18 (16)21-19/h4-5,7-13H,2-3,6H2,1H3, (H,22,23) . The molecular weight of the compound is 305.38 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Butylphenyl)quinoline-4-carboxylic acid include a molecular weight of 305.38 .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Quinoline-4-carboxylic acid derivatives, synthesized using microwave irradiation and conventional heating methods, have been found effective against various carcinoma cell lines. These derivatives, including 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, exhibited significant anticancer activity and induced apoptosis in certain cell lines. The compounds' interaction with hTopoIIα suggests a potential role as hTopoIIα inhibitors, which could be explored further for cancer treatment (Bhatt, Agrawal, & Patel, 2015).

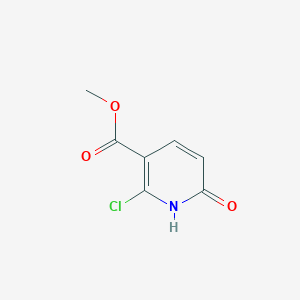

Microwave-Assisted Synthesis

A study developed a one-step method for preparing substituted anilides of quinoline-2-carboxylic acid using microwave irradiation. This approach, involving the direct reaction of acid or ester with substituted anilines, demonstrates an efficient and innovative synthesis method (Bobál et al., 2012).

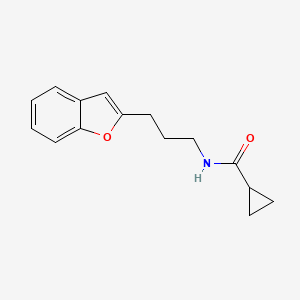

Cd(II) Complexes Synthesis and Properties

2-Phenylquinoline derivatives, such as 2-(4-fluorophenyl)quinoline-4-carboxylic acid, have been used to synthesize new cadmium complexes. These complexes displayed interesting fluorescent behavior and antibacterial activities against various bacteria (Lei et al., 2014).

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have shown notable in vitro antimicrobial activity against a broad spectrum of microorganisms. Compounds like 7-chloro-2-phenyl-quinoline-4-carboxylic acid displayed strong results against bacteria such as Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

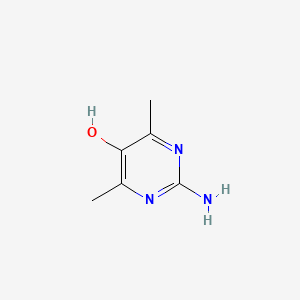

Excited-State Intramolecular Proton Transfer (ESIPT) Inspired Studies

Quinoline-6-carboxylic acid derivatives have been studied for their photophysical behaviors. These compounds, exhibiting dual emissions and large Stokes shift emission patterns, indicate potential applications in the field of fluorescence and spectroscopy (Padalkar & Sekar, 2014).

Amylolytic Agents Synthesis

Fluorine bearing quinoline-4-carboxylic acids have been synthesized and evaluated as amylolytic agents against Aspergillus fungi. This research offers insights into the development of novel compounds with potential applications in controlling fungal growth (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-butylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-2-3-6-14-9-11-15(12-10-14)19-13-17(20(22)23)16-7-4-5-8-18(16)21-19/h4-5,7-13H,2-3,6H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHYGMJUUVXDQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butylphenyl)quinoline-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)

![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)

![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)